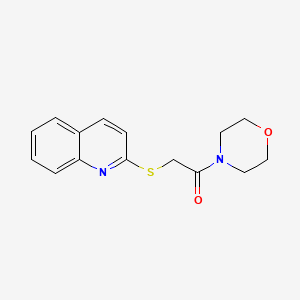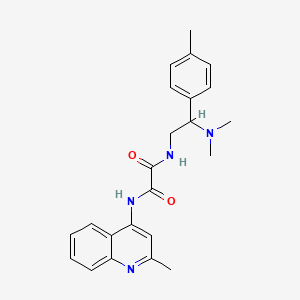
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as DMXAA, is a synthetic small molecule that has shown potential in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用机制
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferons and other immune system molecules. These molecules then activate immune cells, such as T cells and natural killer cells, to attack cancer cells. This compound has also been shown to inhibit the growth of blood vessels that supply tumors, which can lead to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which are molecules that regulate immune cell activity. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. In addition, this compound has been shown to inhibit the activity of enzymes that are involved in tumor cell survival and growth.
实验室实验的优点和局限性
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been well-characterized in terms of its chemical and physical properties. However, this compound has some limitations for lab experiments. It has been shown to be unstable in aqueous solutions and can degrade over time. This compound also has low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide research. One area of interest is the development of this compound analogs that have improved stability and solubility. Another area of interest is the identification of biomarkers that can predict which patients will respond to this compound treatment. In addition, there is ongoing research into the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as viral infections and inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic small molecule that has shown potential in cancer treatment. It works by activating the immune system to attack cancer cells and inhibiting the growth of blood vessels that supply tumors. This compound has been extensively studied for its anti-tumor activity and has shown promise in various cancer models. There are several future directions for this compound research, including the development of this compound analogs and the identification of biomarkers that can predict patient response.
合成方法
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide can be synthesized using a multi-step process that involves the reaction of 2-methylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylethylenediamine and p-toluidine to form this compound. The synthesis method has been well-documented in scientific literature and has been optimized for large-scale production.
科学研究应用
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various cancer models, including lung, colon, breast, and melanoma. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its anti-tumor activity, this compound has been studied for its potential use in the treatment of viral infections and inflammatory diseases.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-9-11-17(12-10-15)21(27(3)4)14-24-22(28)23(29)26-20-13-16(2)25-19-8-6-5-7-18(19)20/h5-13,21H,14H2,1-4H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVSFTKLCNYVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=NC3=CC=CC=C32)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

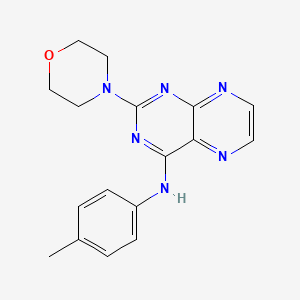
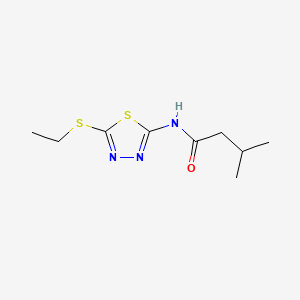


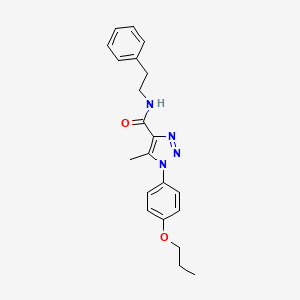
![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2516452.png)
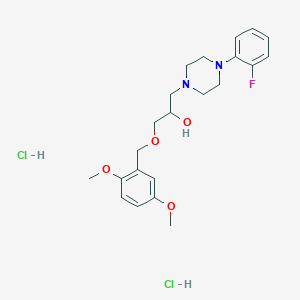

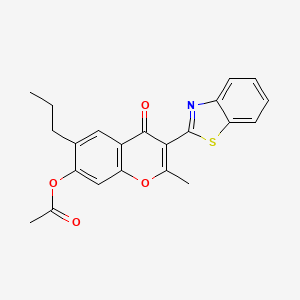
![1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one](/img/structure/B2516461.png)
![1-(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethanone](/img/structure/B2516462.png)
